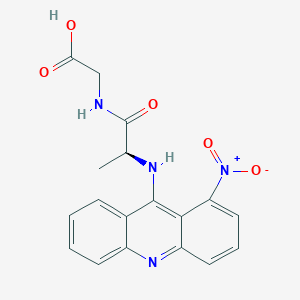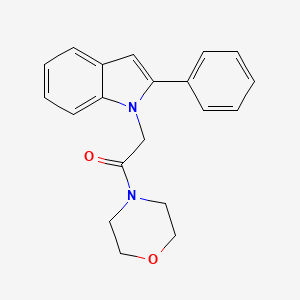
Lys-Pro-Glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lys-Pro-Glu, also known as Lysine-Proline-Glutamic acid, is a tripeptide composed of the amino acids lysine, proline, and glutamic acid. Tripeptides like this compound are of significant interest in various fields due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Pro-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in a specific order (proline followed by lysine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form peptide bonds . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. These machines allow for the efficient and reproducible synthesis of large quantities of peptides. Additionally, advancements in biotechnology have enabled the use of recombinant DNA technology to produce peptides in microbial systems, offering an alternative method for large-scale production.
化学反应分析
Types of Reactions
Lys-Pro-Glu can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.
Substitution: The amino groups in lysine and the carboxyl groups in glutamic acid can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions to induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups through substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with altered properties.
科学研究应用
Lys-Pro-Glu has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: this compound is studied for its role in cellular processes and as a potential therapeutic agent.
作用机制
The mechanism of action of Lys-Pro-Glu involves its interaction with specific molecular targets and pathways. For example, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress . Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
相似化合物的比较
Lys-Pro-Glu can be compared with other tripeptides such as:
Glu-Lys-Pro: Similar in composition but with a different sequence, which can affect its biological activity.
Pro-Lys-Glu: Another tripeptide with the same amino acids but in a different order, leading to distinct properties.
Palmitoyl tripeptide-5: A synthetic peptide used in cosmetics for its collagen-boosting effects.
This compound is unique due to its specific sequence and the resulting biological activities, making it a valuable compound for various applications.
属性
分子式 |
C16H28N4O6 |
|---|---|
分子量 |
372.42 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H28N4O6/c17-8-2-1-4-10(18)15(24)20-9-3-5-12(20)14(23)19-11(16(25)26)6-7-13(21)22/h10-12H,1-9,17-18H2,(H,19,23)(H,21,22)(H,25,26)/t10-,11-,12-/m0/s1 |
InChI 键 |
CNGOEHJCLVCJHN-SRVKXCTJSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)




![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)







